molecular formula C9H9ClO2 B1590140 2-(2-Chlorophenyl)propanoic acid CAS No. 2184-85-2

2-(2-Chlorophenyl)propanoic acid

Cat. No.: B1590140
CAS No.: 2184-85-2
M. Wt: 184.62 g/mol
InChI Key: DNBIDYXUQOSGDT-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)propanoic acid is an organic compound with the molecular formula C9H9ClO2 It is a derivative of propanoic acid, where a chlorine atom is substituted at the ortho position of the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Chlorophenyl)propanoic acid typically involves the Friedel-Crafts acylation of chlorobenzene with propanoic acid derivatives. The reaction is catalyzed by Lewis acids such as aluminum chloride (AlCl3). The general reaction scheme is as follows: [ \text{C6H5Cl} + \text{CH3CH2COCl} \xrightarrow{\text{AlCl3}} \text{C6H4(Cl)CH2CH2COOH} ]

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or distillation are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Chlorophenyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of 2-(2-Chlorophenyl)acetic acid or 2-(2-Chlorophenyl)acetone.

    Reduction: Formation of 2-(2-Chlorophenyl)propanol.

    Substitution: Formation of derivatives such as 2-(2-Aminophenyl)propanoic acid.

Scientific Research Applications

2-(2-Chlorophenyl)propanoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators.

Comparison with Similar Compounds

  • 2-(4-Chlorophenyl)propanoic acid
  • 2-(2-Bromophenyl)propanoic acid
  • 2-(2-Fluorophenyl)propanoic acid

Comparison: 2-(2-Chlorophenyl)propanoic acid is unique due to the presence of the chlorine atom at the ortho position, which influences its reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications.

Properties

IUPAC Name

2-(2-chlorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO2/c1-6(9(11)12)7-4-2-3-5-8(7)10/h2-6H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNBIDYXUQOSGDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60505208
Record name 2-(2-Chlorophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60505208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2184-85-2
Record name 2-(2-Chlorophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60505208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2184-85-2
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Synthesis routes and methods I

Procedure details

To 1 g of 2-chlorophenylacetic acid, 8.8 mL of 2M LDA heptane, THF, ethylbenzene solution was dropped under cooling with ice, and further 1.58 g of HMPA and 5 mL of THF were added followed by an hour's stirring at room temperature. Then 1.25 g of methyl iodide was added under cooling with ice and stirred at room temperature for 30 minutes. The reaction solution was poured into ice water, rendered acidic with 10% aqueous hydrochloric acid and extracted with ethyl acetate. The ethyl acetate extract was dried over anhydrous magnesium sulfate and thereafter removed of the solvent by distillation under reduced pressure. The residue was purified on 30 g silica gel column chromatography (eluent, chloroform:methanol=20:1) to provide 0.928 g (yield: 86%) of the title compound as a pale yellow, oily substance.
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1 g
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LDA heptane
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8.8 mL
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5 mL
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1.58 g
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Yield
86%

Synthesis routes and methods II

Procedure details

A solution of diisopropylamine (1.6 mL, 12 mmole) in 20 mL of THF at −78° was treated with n-BuLi (7.5 mL of a 1.6N solution in hexane, 12 mmole). The solution was stirred 10 minutes, and then treated with HMPA (2.16 mL, 12 mmole), and stirred an additional 2 minutes. A solution of o-chlorophenylacetic acid (850 mg, 5 mmole) in 4 mL of THF was added, the reaction was warmed to 23°, stirred 45 minutes, warmed to 50° and stirred for 5 minutes, and then cooled to 0°. Mel (1 mL) was added, the reaction was warmed to 23°, and stirred for 30 minutes. The reaction was diluted with H2O, acidified with HCl, and extracted with Et2O. The extracts were washed with 0.1N HCl, H2O, aqueous NaHSO3, dried, and the solvent removed, and gave the titled compounds as a white crystalline solid, 603 mg (66% yield). MS (ESI) 185 (MH+).
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4 mL
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Yield
66%

Synthesis routes and methods III

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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